molecular formula C8H8Br2O B8017516 2-Bromo-3-methoxybenzyl bromide CAS No. 113172-87-5

2-Bromo-3-methoxybenzyl bromide

Cat. No. B8017516
CAS RN: 113172-87-5
M. Wt: 279.96 g/mol
InChI Key: IPTDXRBBORUXGS-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H8Br2O and its molecular weight is 279.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-methoxybenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-methoxybenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Oligoribonucleotides : The 4-methoxybenzyl group, which is structurally similar to 2-Bromo-3-methoxybenzyl bromide, has been used in oligoribonucleotide synthesis. This group can be introduced to the 2′-hydroxyl group of adenosine and successfully used in oligoribonucleotide synthesis via the phosphotriester approach (Takaku & Kamaike, 1982).

  • Photodynamic Therapy for Cancer Treatment : A derivative of 2-Bromo-3-methoxybenzyl bromide, specifically a zinc phthalocyanine substituted with benzenesulfonamide groups containing a Schiff base, shows potential in photodynamic therapy for cancer treatment. This compound demonstrates high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Solvent Participation in Organic Reactions : Studies on solvent participation in the solvolysis of 4-methoxybenzyl bromide, a compound similar to 2-Bromo-3-methoxybenzyl bromide, reveal insights into the mechanisms of organic reactions, specifically the roles of nucleophilic solvents (Liu, Duann, & Hou, 1998).

  • Selective Deprotection in Organic Synthesis : The selective deprotection of p-methoxybenzyl (PMB) ether by magnesium bromide diethyl etherate-methyl sulfide showcases the utility of similar methoxybenzyl compounds in complex organic syntheses (Onoda, Shirai, & Iwasaki, 1997).

  • Synthesis of Benzopyranoquinolinones : The reaction of 2-bromobenzyl bromide and 2-bromo-5-methoxybenzyl bromide with 4-hydroxyquinolin-2(1H)-ones leads to the synthesis of benzopyranoquinolinones, indicating the utility of similar compounds in heterocyclic compound synthesis (Majumdar & Mukhopadhyay, 2003).

properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTDXRBBORUXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561697
Record name 2-Bromo-1-(bromomethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113172-87-5, 128828-86-4
Record name 2-Bromo-1-(bromomethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methoxybenzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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